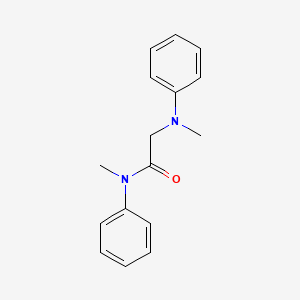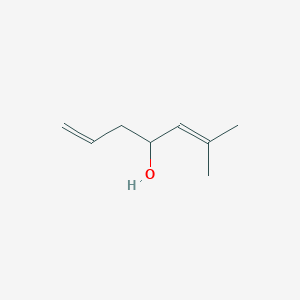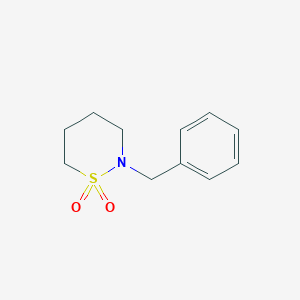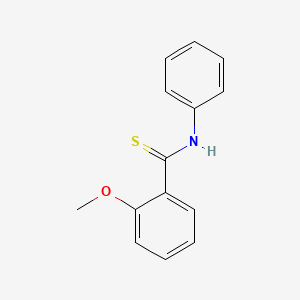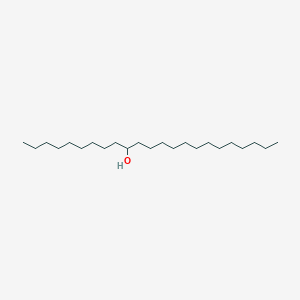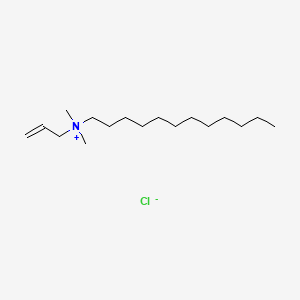
Allyldodecyldimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyldodecyldimethylammonium chloride is a quaternary ammonium compound with the chemical formula C17H36ClN . It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by a positively charged nitrogen atom bonded to an allyl group, a dodecyl group, and two methyl groups, balanced by a chloride anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of allyldodecyldimethylammonium chloride typically involves the reaction of dodecylamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Stagewise Addition: Allyl chloride is added dropwise to a solution of dodecylamine and sodium hydroxide.
Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically around 50°C, to prevent the formation of byproducts.
Purification: The resulting product is purified through distillation or recrystallization to obtain high-purity this compound
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of pressure-resistant closed reaction vessels ensures that the reactants do not leak and participate completely in the reaction, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Allyldodecyldimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions can react with the allyl group.
Oxidizing Agents: Agents like hydrogen peroxide can oxidize the compound under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .
Aplicaciones Científicas De Investigación
Allyldodecyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and antistatic agents .
Mecanismo De Acción
The mechanism of action of allyldodecyldimethylammonium chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure. This results in the leakage of cellular contents and eventual cell death. The compound targets phospholipid membranes and can also interfere with specific enzymes and proteins within the cell .
Comparación Con Compuestos Similares
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium chloride: Commonly used in hair conditioners and shampoos.
Uniqueness
Allyldodecyldimethylammonium chloride is unique due to its specific combination of an allyl group and a dodecyl group, which imparts distinct surfactant properties and antimicrobial activity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Propiedades
Número CAS |
31978-07-1 |
|---|---|
Fórmula molecular |
C17H36ClN |
Peso molecular |
289.9 g/mol |
Nombre IUPAC |
dodecyl-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C17H36N.ClH/c1-5-7-8-9-10-11-12-13-14-15-17-18(3,4)16-6-2;/h6H,2,5,7-17H2,1,3-4H3;1H/q+1;/p-1 |
Clave InChI |
ICYLLRVIJXEBBI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CC=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
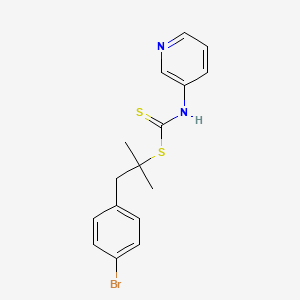
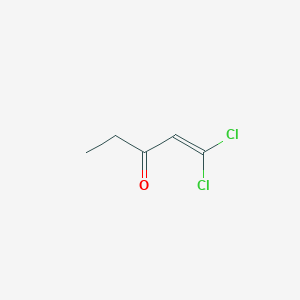
![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)

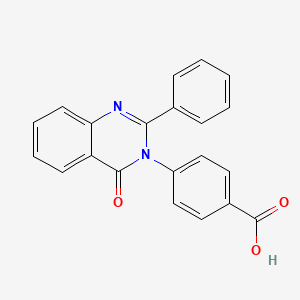
![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)
